molecular formula C21H32O5 B046025 7-Oxo-cyclopentyl-prostaglandin I2 CAS No. 111319-88-1

7-Oxo-cyclopentyl-prostaglandin I2

Número de catálogo: B046025
Número CAS: 111319-88-1
Peso molecular: 364.5 g/mol
Clave InChI: QHGZTURVOFUWQH-VVUGLOJASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Oxo-cyclopentyl-prostaglandin I2, also known as this compound, is a useful research compound. Its molecular formula is C21H32O5 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins I - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Research Applications

7-Oxo-PGI2 has shown potential as an anticancer agent through various mechanisms:

  • Cytotoxic Activity : Studies have demonstrated that prostaglandins can exhibit cytotoxic effects against different cancer cell lines. For instance, research focusing on related prostaglandins indicates that they can inhibit key enzymes involved in cancer progression, such as p38α-kinase and Src-kinase . These findings suggest that 7-oxo-PGI2 may similarly act as an inhibitor of these pathways, potentially leading to reduced tumor growth.
  • Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of 7-oxo-PGI2 to various cancer-related targets. Such computational studies provide insights into the interactions between the compound and enzymes critical for cancer cell proliferation . The effectiveness of 7-oxo-PGI2 in these models could pave the way for its development as a novel therapeutic agent.

Table 1: Summary of Anticancer Properties

PropertyDescription
CytotoxicityInhibits cancer cell lines (e.g., MDA-MB-213)
Enzyme InhibitionTargets p38α-kinase, Src-kinase
Binding AffinityPredicted through molecular docking studies

Pain Management

Prostaglandins are known mediators of pain and inflammation. The role of 7-oxo-PGI2 in pain management is supported by its ability to modulate nociceptive pathways:

Table 2: Pain Modulation Properties

MechanismDescription
Nociceptive PathwaysPotential modulation via EP receptors
Pain Response FacilitationSimilarities with PGE1 in enhancing neuron excitability

Cardiovascular Health

PGI2 is recognized for its vasodilatory effects and role in inhibiting platelet aggregation:

  • Vasodilation : As a derivative of PGI2, 7-oxo-PGI2 may retain vasodilatory properties, contributing to cardiovascular health by improving blood flow and reducing hypertension . This effect is crucial in conditions such as pulmonary hypertension and heart failure.
  • Platelet Aggregation Inhibition : The ability of PGI2 to prevent platelet aggregation suggests that 7-oxo-PGI2 could be beneficial in preventing thrombotic events, making it a candidate for further investigation in cardiovascular therapies .

Table 3: Cardiovascular Applications

ApplicationDescription
VasodilationPotential improvement in blood flow
Thrombus PreventionMay inhibit platelet aggregation

Propiedades

Número CAS

111319-88-1

Fórmula molecular

C21H32O5

Peso molecular

364.5 g/mol

Nombre IUPAC

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-1,3a,4,5,6,6a-hexahydropentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C21H32O5/c1-2-3-4-8-16(22)10-11-17-18(23)13-15-12-14(21(26)20(15)17)7-5-6-9-19(24)25/h7,10-11,15-18,20,22-23H,2-6,8-9,12-13H2,1H3,(H,24,25)/b11-10+,14-7-/t15-,16-,17-,18+,20-/m0/s1

Clave InChI

QHGZTURVOFUWQH-VVUGLOJASA-N

SMILES

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)C2)O)O

SMILES isomérico

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(=O)/C(=C\CCCC(=O)O)/C2)O)O

SMILES canónico

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)C2)O)O

Sinónimos

7-oxo-cyclopentyl-prostaglandin I2
7-oxocyclopentyl-PGI2
CH 5084
CH-5084
Chinoin 5084

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.